Home > Products > Screening Compounds P129008 > 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide
3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide - 1351643-38-3

3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide

Catalog Number: EVT-3075847
CAS Number: 1351643-38-3
Molecular Formula: C21H21NO4S
Molecular Weight: 383.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-hydroxy-2-oxo-2,3-di­hydro-1,3-benzo­thia­zol-7-yl)­ethyl]-3-[2-(2-naphthalen-1-yl­ethoxy)­ethyl­sulfonyl]­propyl­aminium benzoate

  • Compound Description: This compound, also known as AR-C69457CC, is a complex organic salt. The crystal structure of this compound was solved using simulated annealing from laboratory X-ray powder diffraction data. []

2-Hydroxy-N-naphthalene-1-yl-2-(2-oxo-1,2-dihydro-indole-3-ylidene)-acetamide

  • Compound Description: This compound is a heterocyclic compound studied for its potential nephroprotective activity in experimental acute renal failure. It contains indole and 2-oxoindolin-3-glyoxylic acid moieties. []
  • Compound Description: This compound is a naphthol derivative synthesized through a multi-step process involving benzaldehyde, ethylenediamine, and 3,5-dinitrobenzoic acid. []

Methyl 1-ethyl-3′-[hydroxy(naphthalen-1-yl)methyl]-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate

  • Compound Description: This compound features a complex spirocyclic structure with an indole and pyrrolidine ring system, along with a naphthalene ring. []
  • Compound Description: This group of compounds represents a series of Hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid derivatives coupled with a 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl ester. These compounds were synthesized and evaluated for their antioxidant activity. []

N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide

  • Compound Description: This compound is part of a series of 1,2,4‐triazole derivatives synthesized and evaluated for their α‐glucosidase inhibitory potential. []

3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives

  • Compound Description: This study explored a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives containing various heterocyclic moieties, including furan, thiophene, and naphthalene. The derivatives were designed for their potential antioxidant and anticancer activities. [, ]

7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl/4-nitrophenyl)-5,6,7,8-tetrahydro-soquinoline-3(2H)-thiones

  • Compound Description: This family of compounds represents a series of 5,6,7,8-tetrahydroisoquinolines synthesized and characterized for their anticancer and antioxidant activities. These compounds characteristically bear a nitrophenyl group. []

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

  • Compound Description: This compound is one of eighteen bioactive compounds identified in the ethanolic extract of Solanum americanum leaves using GC-MS analysis. []

5-Naphthalen-1-yl-2H-pyrazol-3-ol

  • Compound Description: This is one of the forty-eight phytochemicals identified in the ethanolic extract of Bruguiera cylindrica leaves by GC-MS technique. []

WIN 35,428 (2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane-1,5-naphthalene-disulfonate)

  • Compound Description: This compound is a dopamine uptake inhibitor. It was tested for its ability to substitute for cocaine in a drug discrimination study. []

GBR 12909 (1-[2-bis(4-fluorophenyl)methoxy]ethyl]-4-[3-phenylpropyl]piperazine dihydrochloride)

  • Compound Description: This compound is another dopamine uptake inhibitor investigated in a drug discrimination study for its ability to substitute for cocaine. []
  • Compound Description: This compound is a dual-acting muscarinic antagonist/beta 2 agonist (MABA). It was identified in a patent application for its potential use in the treatment of asthma and COPD. []

N-butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][l,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide

  • Compound Description: This compound, similar to the previous one, is a dual-acting MABA identified in a patent application for its potential use in treating asthma and COPD. []

3-Amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

  • Compound Description: This compound is a triazoloquinazolinone derivative synthesized from 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide. []

4-(6-(4-(trifluoromethoxy)phenylamino)-5-methyl-pyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide

  • Compound Description: This compound is a pyrimidine derivative. It was identified as a potential myristate inhibitor of BCR-ABL. []

N-(2-(3,4-dihydroxyphenyl)ethyl-3-(6-oxohydropurin-9-yl)propanamide

  • Compound Description: This compound represents a novel hypoxanthine derivative studied for its inhibitory effects on monoamine oxidase and its potential to regulate calcium channels. []

N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide

  • Compound Description: This compound, including its benzoate, furoate, and hemifumarate salts, is investigated for its potential in treating respiratory diseases, specifically COPD and asthma. []

Properties

CAS Number

1351643-38-3

Product Name

3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide

IUPAC Name

3-(benzenesulfonyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide

Molecular Formula

C21H21NO4S

Molecular Weight

383.46

InChI

InChI=1S/C21H21NO4S/c23-20(19-12-6-8-16-7-4-5-11-18(16)19)15-22-21(24)13-14-27(25,26)17-9-2-1-3-10-17/h1-12,20,23H,13-15H2,(H,22,24)

InChI Key

SVKYULAUFXGUAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.